N-Bromoacetylglucosamine

Description

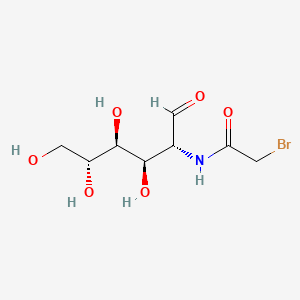

Structure

3D Structure

Properties

CAS No. |

26944-26-3 |

|---|---|

Molecular Formula |

C8H14BrNO6 |

Molecular Weight |

300.1 g/mol |

IUPAC Name |

2-bromo-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H14BrNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5+,7+,8+/m0/s1 |

InChI Key |

OFCLIDPLXVQJAP-LRSZDJBLSA-N |

SMILES |

C(C(C(C(C(C=O)NC(=O)CBr)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)CBr)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)NC(=O)CBr)O)O)O)O |

Other CAS No. |

26944-26-3 |

Synonyms |

GLCNBRAC N-(bromoacetyl)-D-glucosamine N-bromoacetyl-beta-D-glucosylamine N-bromoacetylglucosamine N-bromoacetylglucosamine, (beta)-isome |

Origin of Product |

United States |

N Bromoacetylglucosamine As a Mechanistic Tool for Biomolecule Interrogation

Applications in Active Site-Directed Irreversible Inhibition of Enzymes

The primary application of N-Bromoacetylglucosamine is as an active site-directed irreversible inhibitor. This mode of action relies on a two-step process: first, the glucosamine (B1671600) portion of the molecule directs it to the specific substrate-binding site of an enzyme, leading to the reversible formation of an enzyme-inhibitor complex. Following this initial binding, the electrophilic bromoacetyl group reacts with a nearby nucleophilic amino acid residue, forming a covalent bond that results in the irreversible inactivation of the enzyme. researchgate.netnih.gov This targeted approach ensures a high degree of specificity compared to non-specific chemical modification agents.

Kinetic Analysis of Enzyme Inactivation (e.g., Hexokinases, Glucosidases)

The interaction of this compound with enzymes like hexokinases has been a subject of detailed kinetic analysis. Studies on rat muscle hexokinase type II and bovine brain mitochondrial hexokinase have shown that the inactivation process follows pseudo-first-order kinetics. researchgate.netnih.gov A key finding is that the rate of inactivation does not increase linearly with the concentration of the inhibitor. Instead, it displays a saturation effect, which is indicative of the initial formation of a reversible enzyme-inhibitor complex (E-I) before the irreversible covalent modification step occurs. researchgate.netnih.gov This behavior confirms that this compound acts as a true affinity label for these enzymes.

The protective effects of natural substrates further support the active-site-directed nature of this inhibitor. For instance, the presence of glucose competitively protects hexokinase from inactivation by this compound. researchgate.netnih.gov Kinetic data from these studies allow for the determination of key parameters, such as the dissociation constant (Ki) for the initial reversible binding and the maximum rate of inactivation (kmax). For rat muscle hexokinase type II, the Ki for the reversible complex was found to be 0.57 mM. researchgate.net In contrast, while this compound is a competitive inhibitor for the related enzyme glucokinase, it is a very slow inactivator, highlighting the subtle structural differences between these enzymes that influence the reactivity of active-site residues. researchgate.net

Similarly, derivatives like N-bromoacetyl-β-D-galactosylamine have been used to irreversibly inhibit β-galactosidases and β-glucosidases, with substrates offering protection against inactivation, suggesting a similar active-site-directed mechanism. nih.gov

Interactive Table: Kinetic Parameters of Enzyme Inactivation by this compound and Analogs

| Enzyme | Inhibitor | Ki (mM) | Inactivation Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Rat Muscle Hexokinase Type II | This compound | 0.57 | Irreversible, Active-Site Directed | Saturation kinetics observed; glucose provides competitive protection. | researchgate.net |

| Bovine Brain Hexokinase | This compound | Not specified | Irreversible, Active-Site Directed | Exhibits saturation effect; glucose and ATP provide strong protection. | nih.gov |

| Human Liver Glucokinase | This compound | Not specified | Competitive Inhibition (slow inactivation) | Acts as a good competitive inhibitor but a poor irreversible inactivator. | researchgate.net |

| Human Liver β-Glucosidase | N-bromoacetyl-β-D-galactosylamine | Not specified | Irreversible, Active-Site Directed | Inactivation is pH-dependent; suggests a single enzyme binds glucosides and galactosides. | nih.gov |

Identification of Covalent Modification Sites (e.g., Cysteine Residues)

A significant advantage of using this compound is its ability to pinpoint critical amino acid residues within an enzyme's active site. The bromoacetyl group is an alkylating agent that preferentially reacts with nucleophilic side chains, such as the thiol group of cysteine.

Mechanistic Elucidation of Allosteric Regulation and Conformational Dynamics

While this compound is primarily an active-site probe, its application can provide insights into the broader conformational and regulatory properties of enzymes. The ability of an enzyme to bind this affinity label is dependent on its conformational state. Therefore, factors that influence enzyme conformation, such as the binding of allosteric regulators, can affect the rate of inactivation.

The differential reactivity of hexokinase isozymes towards this compound illustrates this point. Hexokinase II is rapidly inactivated, whereas glucokinase (also known as hexokinase IV), a monomeric enzyme known for its positive cooperativity and allosteric regulation, is inactivated very slowly. researchgate.netresearchgate.net This suggests that the active site architecture of glucokinase, which is subject to significant conformational changes upon glucose binding as part of its regulatory mechanism, is less amenable to covalent modification by this specific probe. researchgate.netresearchgate.net The study of how different affinity labels, perhaps with varying linker lengths between the sugar and the reactive group, interact with glucokinase has helped in understanding its unique structural dynamics. researchgate.net

By extension, if an allosteric activator or inhibitor were to alter the conformation of an enzyme's active site, it would likely change the kinetics of inactivation by an affinity label like this compound. A decrease in the inactivation rate could imply that the allosteric effector induces a conformation where the target residue is less accessible or less reactive. Conversely, an increased rate could suggest a more favorable conformation for reaction. Thus, this compound can be used as a tool to detect conformational changes that are coupled to allosteric sites, even when it does not bind directly to the allosteric site itself.

Utilization in Protein Modification and Labeling Strategies

Beyond its role in enzyme inactivation studies, the chemical properties of this compound make it a useful reagent for general protein modification and labeling. The specificity provided by the glucosamine moiety allows for targeted modification of carbohydrate-binding proteins, while the reactive bromoacetyl group provides a covalent anchor point.

Introduction of Reporter Tags and Affinity Handles

The fundamental principle of affinity labeling involves the introduction of a tag. In its simplest form, the this compound molecule itself is the tag. However, it can be synthesized with incorporated reporter groups to facilitate detection and analysis. A common strategy is the use of radioisotopes. For instance, [14C]-labeled this compound was used to quantify the extent of modification and to identify the specific peptides containing the modified residue in bovine brain hexokinase. nih.gov The radioactive [14C] atom serves as a highly sensitive reporter tag that can be tracked through purification and protein digestion steps.

This concept can be expanded to other types of tags. While not documented specifically for this compound, analogous affinity labeling reagents are often equipped with fluorescent dyes or affinity handles like biotin (B1667282). The bromoacetyl group serves as the covalent linker to attach these functional tags to the target protein. This allows for a range of applications, from visualizing the protein's location in a cell with a fluorescent tag to purifying the protein from a complex mixture using the strong interaction between a biotin handle and streptavidin-coated beads.

Probing Protein Structure-Function Relationships

This compound is an effective tool for dissecting protein structure-function relationships. By specifically and covalently modifying a residue within a binding site, it allows for a definitive correlation between that residue and the protein's function. The inactivation of hexokinase by this compound provides a clear example. researchgate.netnih.gov The collective evidence from kinetic analysis, substrate protection experiments, pH dependency, and stoichiometric labeling irrefutably demonstrated that a specific cysteine residue is located in the glucose-binding site and is critical for the enzyme's catalytic activity. researchgate.netnih.gov

This approach helps to map the topography of an active site by identifying which amino acids are in close proximity to the bound substrate analog. wikipedia.org The results from such labeling experiments provide crucial data that can complement and validate structural information obtained from techniques like X-ray crystallography. By establishing a direct link between a specific structural element (the modified amino acid) and a measurable function (enzymatic activity), this compound serves as a powerful chemical probe for understanding how protein structure dictates biological function.

Investigations into Glycoprotein and Glycan Structure-Function

Modification of Glycoproteins with Free Thiol Groups

This compound is a valuable reagent for the selective alkylation of proteins containing cysteine residues with free thiol (-SH) groups. The bromoacetyl moiety of the compound is an α-haloacetyl group, which is highly reactive towards nucleophiles like the thiolate anion (–S⁻) of a deprotonated cysteine. This reactivity allows for the formation of a stable covalent thioether bond between the N-acetylglucosamine probe and the cysteine residue on the protein.

This targeted modification is a powerful technique for several reasons:

Site-Specific Labeling: In proteins where only a single or a few reactive cysteine residues are present, this compound can be used for site-specific labeling. This is particularly useful for introducing a glycan-like molecule at a non-glycosylated site to study the effects of sugar proximity on protein function.

Active Site Mapping: Many enzymes, including some glycosyltransferases and sulfhydryl proteases, possess a critical cysteine residue within their active site. This compound can act as an affinity label; the glucosamine portion guides the reagent to the enzyme's active site (if it has an affinity for GlcNAc), where the bromoacetyl group then reacts with the nearby thiol, leading to irreversible inhibition. This process helps to identify and characterize the functional importance of that cysteine residue.

Probing Structural Proximity: The reagent can be used to identify cysteine residues that are located near N-acetylglucosamine binding pockets on a protein.

The reaction of this compound with a protein thiol is analogous to that of other common thiol-reactive probes, such as iodoacetamides and maleimides. thermofisher.com While iodoacetamides also form stable thioether linkages, maleimides react via addition across a double bond. thermofisher.com The choice of reagent often depends on the specific pH conditions and the desired stability of the resulting linkage. The relatively low abundance of cysteine compared to other residues like lysine (B10760008) makes thiol-alkylation a preferred method for achieving specific protein modification. thermofisher.com

| Thiol-Reactive Probe | Reactive Group | Resulting Covalent Linkage | Key Characteristics |

|---|---|---|---|

| This compound | α-Bromoacetyl | Thioether | Acts as an affinity label for GlcNAc-binding proteins, targeting nearby cysteine residues. |

| Iodoacetamide | Iodoacetyl | Thioether | Commonly used for general thiol alkylation; can react with other residues like methionine or histidine if free thiols are absent. thermofisher.com |

| N-Ethylmaleimide (NEM) | Maleimide | Thioether (via Michael addition) | Highly selective for thiols at neutral pH; reaction with amines typically requires a higher pH. thermofisher.comnih.gov |

Studies on N-Glycosylation Pathways and Protein Glycosylation

N-glycosylation is a critical and highly conserved post-translational modification where a complex oligosaccharide (glycan) is attached to an asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). nih.govfrontiersin.org This process, which begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, is essential for protein folding, stability, trafficking, and function. frontiersin.orgmdpi.com

This compound can be employed as a mechanistic probe to dissect this complex pathway. By acting as a targeted inhibitor or affinity label for enzymes that recognize N-acetylglucosamine (GlcNAc) or its derivatives, researchers can perturb the glycosylation process at specific steps and observe the consequences.

Key applications in studying N-glycosylation include:

Inhibition of Glycosyltransferases: The N-glycosylation pathway involves a series of N-acetylglucosaminyltransferases (GnTs) that are responsible for creating branched N-glycans in the Golgi. mdpi.com For example, N-acetylglucosaminyltransferase I (GnT-I) initiates the formation of hybrid and complex N-glycans by adding a GlcNAc residue to the core mannose structure. frontiersin.orgmdpi.com If a GnT possesses a reactive cysteine near its substrate-binding site, this compound could serve as a potent inhibitor. Blocking a specific GnT would halt the glycan maturation process at that point, leading to an accumulation of truncated glycan structures. Analyzing the functional differences in glycoproteins bearing these altered glycans provides direct insight into the role of specific glycan branches. nih.gov

Comparison with General Inhibitors: The effects of a targeted inhibitor like this compound can be compared with broad-spectrum inhibitors like tunicamycin. Tunicamycin is an analog of UDP-GlcNAc that blocks the very first step of N-glycan synthesis: the formation of Dol-P-P-GlcNAc. nih.gov This results in a complete lack of N-glycosylation on all proteins. In contrast, a targeted inhibitor allows for the study of more subtle alterations in the glycan maturation pathway.

Investigating O-GlcNAcylation: Besides its role in N-glycans, GlcNAc is also added as a single sugar to serine or threonine residues of nuclear and cytoplasmic proteins, a process called O-GlcNAcylation. nih.gov The enzyme responsible, O-GlcNAc transferase (OGT), uses UDP-GlcNAc as a substrate. frontiersin.org this compound could potentially be used as an affinity label to probe the active site of OGT and investigate its role in cellular signaling.

By using such chemical tools, scientists can manipulate the cellular glycome and study the functional consequences, helping to decipher the "glycocode" that governs many physiological and pathological processes. mdpi.com

| Enzyme/Process | Function in Glycosylation | Potential Use of this compound |

|---|---|---|

| GlcNAc-1-phosphotransferase (GPT) | Initiates N-glycan precursor synthesis in the ER by transferring GlcNAc-1-phosphate to Dolichol-P. nih.gov | Could potentially compete with the natural substrate (UDP-GlcNAc) if recognized by the enzyme, though direct inhibition is less likely than with Golgi enzymes. |

| N-acetylglucosaminyltransferases (GnT-I, -II, -IV, -V) | Catalyze the addition of GlcNAc residues to the core mannose structure in the Golgi, creating branched complex N-glycans. mdpi.com | Can act as an affinity label to inhibit specific GnTs, allowing for the study of the function of particular glycan branches. mdpi.com |

| O-GlcNAc Transferase (OGT) | Adds a single O-linked GlcNAc to serine/threonine residues of nuclear and cytoplasmic proteins. nih.gov | Could serve as a tool to map the active site or inhibit OGT, helping to elucidate its role in cell signaling. |

Integration of N Bromoacetylglucosamine in Glycoconjugate and Bioactive Molecule Synthesis

Precursor in the Synthesis of Complex Carbohydrate Structures

The synthesis of complex carbohydrates, such as oligosaccharides and polysaccharides, is a chemically challenging field due to the structural complexity and stereochemical requirements of glycosidic bonds. nih.govwikipedia.org N-Bromoacetylglucosamine serves as a valuable precursor in this area. It can be used as a building block, analogous to N-acetylglucosamine, in the chemical or enzymatic synthesis of more complex carbohydrate structures. google.comgoogle.com

Research and patent literature indicate that this compound can be substituted for N-acetylglucosamine in the generation of analogs of bioactive oligosaccharides. google.comgoogle.com The bromoacetyl group provides a reactive handle that can be either retained as part of the final structure to confer specific properties or modified in subsequent synthetic steps. This utility makes it a key intermediate in creating modified glycans designed for specific research purposes, such as studying the effects of structural variations on biological activity. ontosight.ai

Role in Conjugation Chemistry for Neoglycoprotein and Neoglycolipid Generation

Neoglycoconjugates, which include neoglycoproteins and neoglycolipids, are synthetic molecules created by covalently attaching carbohydrate moieties to proteins or lipids. ontosight.ai These constructs are essential tools for investigating the roles of carbohydrates in biological recognition processes. nih.govontosight.ai The N-bromoacetyl group on this compound is a key functional group for this purpose, acting as an electrophilic alkylating agent that can readily react with nucleophilic groups (such as thiols on cysteine residues or amines on lysine (B10760008) residues) found on proteins to form stable thioether or amine linkages.

This conjugation chemistry is fundamental to producing:

Neoglycoproteins: By attaching this compound to a carrier protein, researchers can create probes to study carbohydrate-binding proteins (lectins), generate immunogens to elicit carbohydrate-specific antibodies, and investigate the functional consequences of glycosylation.

Neoglycolipids: The conjugation of this compound to lipid molecules yields neoglycolipids. These synthetic glycolipids can be inserted into liposomes or coated onto surfaces for use in microarray platforms. nih.gov Such microarrays are powerful tools for high-throughput screening of carbohydrate-protein interactions, helping to identify the ligands for specific lectins or antibodies involved in cellular communication and pathogenesis. nih.govnih.gov The strategy allows for the presentation of specific carbohydrate structures, like those involving N-acetylglucosamine, in a controlled manner to analyze binding events. nih.gov

Development of Carbohydrate-Based Probes and Inhibitors

The reactive nature of this compound makes it an ideal scaffold for the development of affinity labels and enzyme inhibitors, which are critical for studying the function and mechanism of carbohydrate-processing enzymes.

Affinity Labels and Activity-Based Probes: An affinity label is a molecule that resembles an enzyme's substrate and binds to the active site, where its reactive group then forms a covalent bond with a nearby amino acid residue, causing irreversible inactivation. nih.gov this compound has been successfully employed as an affinity label for glycosidases. For instance, it has been used to specifically label and identify active site residues in enzymes such as β-glucosidase and cellulase. nih.gov This application is crucial for understanding enzyme mechanisms and for designing more specific inhibitors.

Enzyme Inhibitors: this compound has been shown to be an effective inhibitor of several enzymes involved in carbohydrate metabolism. Its inhibitory action often stems from its ability to act as an active-site-directed, irreversible inhibitor. researchgate.net A notable example is its ability to cause time-dependent, irreversible inactivation of hexokinase, an essential enzyme in glucose metabolism. researchgate.net Furthermore, it has been investigated for its potential to inhibit glycosidases, which are enzymes that break down carbohydrates. ontosight.ai This inhibitory activity is relevant to the broader goal of developing therapeutic agents that target carbohydrate-related pathways, such as the inhibition of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine from proteins and is a target in neurodegenerative disease research. d-nb.infonih.gov

Table of Research Findings on this compound as an Inhibitor

| Target Enzyme | Organism/System | Type of Inhibition | Research Application |

| Hexokinase Type II | Rat Muscle | Irreversible, Active-Site-Directed | Studying enzyme mechanism and active site |

| β-Glucosidase | Not Specified | Affinity Label (Irreversible) | Identifying active site residues |

| Cellulase | Not Specified | Affinity Label (Irreversible) | Probing enzyme structure and function |

| Glycosidases (General) | Various | Potential Inhibitor | Exploring therapeutic applications |

Biochemical and Cellular Studies Involving N Bromoacetylglucosamine Excluding Clinical Outcomes

Impact on Cellular Glycosylation Homeostasis and Metabolic Pathways

N-Bromoacetylglucosamine, as a glucose analog, has the potential to influence cellular glycosylation, a critical post-translational modification that dictates protein folding, stability, and function. creative-proteomics.comevitria.com Glycosylation homeostasis is tightly linked to metabolic pathways, particularly the hexosamine biosynthetic pathway (HBP), which produces uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). mdpi.com This nucleotide sugar is the essential substrate for both N-linked glycosylation in the endoplasmic reticulum and O-linked β-N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins. mdpi.comnih.gov

The dynamic cycling of O-GlcNAc is governed by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. nih.govnih.gov This process acts as a nutrient sensor, linking glucose availability to cellular signaling and transcription. nih.govfrontiersin.org By acting as an inhibitor of enzymes involved in glucose and glucosamine (B1671600) metabolism, such as hexokinases and glucosidases, this compound can perturb the metabolic flux required to maintain the pool of UDP-GlcNAc. mdpi.comresearchgate.netnih.gov Disruption of N-linked glycosylation has been shown to increase the association of unglycosylated proteins with chaperones like BiP, leading to retention in the endoplasmic reticulum and reduced secretion, thereby impacting cellular homeostasis. nih.gov While direct studies on this compound's global effect on glycosylation are not detailed, its targeted action on key metabolic enzymes suggests a significant potential to alter the balance of protein glycosylation within the cell.

Investigations of Enzyme Activity Modulation in Cellular Contexts

This compound has been extensively utilized as an affinity label to identify and characterize the active sites of various enzymes, particularly those involved in glucose metabolism. An affinity label is a molecule that structurally resembles an enzyme's substrate and binds to the active site, where a reactive group on the label forms a covalent bond with a nearby amino acid residue, causing irreversible inactivation. researchgate.netnih.gov

Research has shown that this compound is a potent modulator of hexokinase and glucokinase activity. It acts as a true affinity label for rat muscle hexokinase type II and also irreversibly inactivates rat brain hexokinase. researchgate.netresearchgate.netnih.gov Kinetic studies confirm that inactivation proceeds through the initial formation of a reversible enzyme-inhibitor complex, indicating the compound is active-site-directed. researchgate.netnih.govresearchgate.net In the case of rat brain hexokinase, the inactivation was found to be dependent on the deprotonation of a sulfhydryl group, and it was determined that while three cysteine residues are modified, only one is critical for enzymatic activity. nih.gov

Conversely, while it is a good competitive inhibitor of rat liver glucokinase with respect to glucose, it inactivates this enzyme very slowly. researchgate.netresearchgate.netresearchgate.net This differential reactivity has made it a useful tool for comparing the active site structures of different hexokinase isozymes. Beyond kinases, this compound has also been identified as an affinity label for a β-glucosidase and a cellulase. nih.gov

Applications in High-Throughput Screening and Assay Development for Biochemical Targets

The properties of this compound as an active-site-directed irreversible inhibitor make it a valuable tool for biochemical research. researchgate.netnih.gov While the reviewed literature does not describe its direct use in large-scale high-throughput screening (HTS) campaigns, its function as an affinity label is fundamental to the principles that underpin modern assay development. Affinity labels are crucial for identifying and validating the binding pockets of target enzymes.

The ability of this compound to covalently bind to the active site of specific enzymes, such as hexokinases, can be leveraged to design screening assays. nih.gov For instance, it could be used in competition assays to identify novel small molecules that bind to the same site. In such a setup, a decrease in the rate of irreversible inactivation by this compound would indicate that a test compound is successfully competing for binding at the active site. This establishes a framework for screening libraries of compounds for potential new inhibitors. Therefore, while not a direct HTS agent itself, this compound serves as a critical chemical probe for validating biochemical targets and developing focused assays.

Advanced Research Perspectives and Methodological Innovations

Rational Design of N-Bromoacetylglucosamine-Based Probes with Enhanced Specificity

The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the targeted investigation of specific enzymes and proteins. For this compound (GlcNAcBr), a glucose-derived alkylating agent, this approach is crucial for developing tools with high specificity.

Researchers have successfully used this compound as an affinity label for enzymes like β-glucosidase and cellulase. nih.gov The design of such probes often involves a structure-guided approach, where crystallographic and in silico studies of enzyme-ligand complexes inform the synthesis of more potent and selective inhibitors. nih.gov For instance, by understanding the structural basis of how a non-carbohydrate inhibitor binds to a β-GlcNAcase, researchers were able to rationally design a new inhibitor with switched specificity between different enzyme homologs. nih.gov This highlights the potential to create highly specific probes by modifying the core structure of this compound based on the target enzyme's active site architecture.

The development of fluorescent probes is another significant area. A general design strategy involves attaching a substrate moiety of a target enzyme to a fluorophore that is initially in a non-fluorescent, spirocyclic state. nih.gov Enzymatic cleavage of the substrate, which could be a derivative of this compound, would release the fluorophore, leading to a strong fluorescent signal. nih.gov This method offers high sensitivity and rapid response, making it suitable for studying enzyme activity in living cells. nih.gov

Key considerations in the rational design of this compound-based probes include:

Target Enzyme Structure: Detailed knowledge of the target enzyme's active site and surrounding residues is paramount.

Linker Chemistry: The nature of the chemical linker connecting this compound to a reporter group (like a fluorophore) can significantly impact probe efficacy.

Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.

Synergistic Application with Advanced Analytical Techniques (e.g., Mass Spectrometry, NMR)

The structural elucidation and quantification of this compound and its interaction products are heavily reliant on advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is a powerful tool for analyzing complex biological samples with high sensitivity. researchgate.net Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the reliable quantification of N-acetylglucosamine in human plasma, demonstrating the potential for similar assays with this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confident identification of molecules. researchgate.net Tandem MS (MS/MS) and multi-stage MS (MSn) are invaluable for detailed structural characterization by fragmenting ions to reveal their composition. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly for determining the three-dimensional structure of molecules and their complexes in solution. thermofisher.com While generally less sensitive than MS, NMR provides unparalleled detail on molecular conformation and dynamics. thermofisher.com

The synergistic use of MS and NMR is particularly powerful. MS can identify and quantify the products of a reaction involving this compound, while NMR can provide detailed structural information about how the compound binds to its target protein. This combined approach is crucial for understanding the mechanism of action of this compound-based inhibitors and probes.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the interactions of molecules like this compound at an atomic level. These methods complement experimental techniques by providing insights into dynamic processes that are often difficult to observe directly. srce.hrspringernature.com

Molecular Dynamics (MD) Simulations can be used to model the behavior of this compound and its target protein over time. nih.gov By simulating the movements and interactions of all atoms in the system, MD can reveal:

The binding mode of this compound to its target.

The conformational changes induced in the protein upon binding.

The stability of the enzyme-inhibitor complex.

For example, MD simulations have been used to study the effects of N-Acetylglucosamine on the stability of the spike protein of SARS-CoV-2, suggesting that it can increase local stability. nih.gov Such simulations can inform the rational design of more effective inhibitors. Software packages like GROMACS are widely used for these types of biomolecular simulations. arxiv.org

Computational Modeling encompasses a broader range of techniques, including:

Agent-Based Models (ABM): These models simulate the actions and interactions of autonomous agents, such as individual cells, to understand the emergent behavior of a system. nih.gov This could be applied to model the effect of this compound on cellular processes.

Cellular Potts Models: This lattice-based computational modeling approach can simulate the collective behavior of cells. nih.gov

These computational approaches allow researchers to test hypotheses and make predictions that can guide further experimental work, ultimately accelerating the discovery and development of new therapeutic agents. nih.gov

Future Directions in Chemical Glycobiology and Target Validation Studies

The field of chemical glycobiology is continuously evolving, with a focus on developing new chemical tools and methods to understand the roles of glycans in health and disease. researchgate.netopastpublishers.com The study of this compound is poised to contribute significantly to these future directions.

Chemical Glycobiology: Future research will likely focus on the development of more sophisticated this compound-based probes with enhanced capabilities. This could include probes that are activated by specific cellular conditions or that can report on multiple biological events simultaneously. The synthesis of structurally defined glycans, a significant challenge in glycobiology, will also be crucial for dissecting the specific roles of different glycan structures. rsc.org Glycoengineering, which aims to customize the glycosylation patterns of recombinant glycoproteins, is another promising area where this compound derivatives could be utilized. nih.gov

Target Validation: A critical aspect of drug discovery is the validation of new therapeutic targets. nih.gov this compound and its derivatives can serve as valuable tools for this purpose. By selectively inhibiting a target enzyme, researchers can study the downstream effects on cellular pathways and disease models. For example, if inhibiting a specific glycosyltransferase with a this compound-based compound leads to a desirable therapeutic effect, it provides strong evidence for that enzyme as a valid drug target.

Future target validation studies will likely involve:

Screening libraries of this compound analogs against a range of potential targets.

Using these compounds to probe the function of specific enzymes in disease models, such as cancer or inflammatory diseases.

Combining experimental data with computational models to build a comprehensive understanding of the target's role in disease pathogenesis.

The continued development and application of advanced research methodologies will undoubtedly deepen our understanding of this compound's biological activities and pave the way for novel therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-Bromoacetylglucosamine, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via bromoacetylation of N-Acetylglucosamine (GlcNAc). Key steps include:

- Protection of hydroxyl groups : Use acetyl or benzoyl groups to prevent side reactions .

- Bromoacetylation : React GlcNAc with bromoacetyl bromide in anhydrous conditions (e.g., dichloromethane) under controlled temperatures (0–4°C) to minimize hydrolysis .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation. Monitor purity via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm bromoacetyl substitution (e.g., δ ~3.8–4.2 ppm for CHBr in -NMR) and anomeric configuration .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+Na] at m/z 342.0 for CHBrNO) .

- X-ray Crystallography : For absolute configuration determination, though crystallization may require co-crystallization agents due to hygroscopicity .

Q. What are the known biological roles of this compound in glycosylation studies?

- Methodological Answer : this compound is used as:

- Enzyme Inhibitor : Acts as an irreversible inhibitor for glycosyltransferases (e.g., O-GlcNAc transferase) by alkylating active-site cysteine residues .

- Probe for Glycan Labeling : Its reactive bromoacetyl group enables conjugation with thiol-containing biomolecules (e.g., peptides) for glycomics studies .

- Validation : Confirm specificity via competitive assays with native GlcNAc .

Advanced Research Questions

Q. How can researchers address contradictions in reported enzymatic inhibition mechanisms involving this compound?

- Methodological Answer : Contradictions often arise from:

- Variability in enzyme isoforms : Use recombinant enzymes with confirmed sequences (e.g., CRISPR-edited cell lines) to standardize assays .

- Reaction conditions : Control pH (7.4–8.0) and redox potential (e.g., add DTT to prevent non-specific thiol oxidation) .

- Data reconciliation : Apply kinetic modeling (e.g., Michaelis-Menten with irreversible inhibition terms) and cross-validate with crystallographic data .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term biochemical assays?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .

- Buffered solutions : Use non-nucleophilic buffers (e.g., HEPES, pH 7.5) and avoid amines (e.g., Tris) that may react with the bromoacetyl group .

- Stability testing : Monitor degradation via HPLC over 24–72 hrs; half-life in aqueous buffers is typically <12 hrs at 25°C .

Q. How can computational modeling guide the design of this compound derivatives with enhanced specificity?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., OGT active site) .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the acetyl moiety) with inhibitory potency .

- Validation : Synthesize top-ranked derivatives and test in vitro (IC assays) .

Q. What experimental approaches resolve discrepancies in this compound’s reactivity across different biospecimens (e.g., serum vs. cell lysates)?

- Methodological Answer :

- Matrix-specific controls : Pre-treat biospecimens with protease inhibitors (e.g., PMSF) and chelators (e.g., EDTA) to reduce non-specific interactions .

- Quantitative MS : Use isotope-labeled internal standards (e.g., -GlcNAc derivatives) to normalize recovery rates .

- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., endogenous thiols in serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.